molecular formula C11H19F2NO3 B15149033 Tert-butyl (S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl (S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B15149033
M. Wt: 251.27 g/mol
InChI Key: DKUMSJHVAJEAQF-QMMMGPOBSA-N
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Description

tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting from simple precursors such as 1,5-diaminopentane.

    Introduction of the Difluoro Group: The difluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.

    tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoro group, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluoro group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of the difluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl (5S)-3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

DKUMSJHVAJEAQF-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO

Origin of Product

United States

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